molecular formula C14H18N4O B1453804 N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline CAS No. 1281234-03-4

N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline

Cat. No. B1453804
M. Wt: 258.32 g/mol
InChI Key: YHPQPCYKTYBQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline, also known by its CAS number 1281234-03-4 , is a chemical compound with a molecular formula of C₁₄H₁₈N₄O and a molecular weight of 258.32 g/mol . It falls within the category of organic compounds and is of interest due to its potential applications in various fields.

Scientific Research Applications

Triazole Derivatives and Their Applications

Triazole derivatives, including N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline, are of great interest in the development of new drugs due to their diverse biological activities. Triazoles are a class of five-membered heterocyclic compounds that have been studied extensively for their potential uses in various therapeutic areas. The interest in triazole derivatives stems from the success of various triazole-containing drugs in the pharmaceutical market, which has prompted research into new methods of synthesis and biological evaluation of these compounds (Ferreira et al., 2013).

Synthetic Routes for Triazole Derivatives

The synthesis of 1,2,3-triazoles and their derivatives plays a crucial role in the field of drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The Huisgen 1,3-dipolar azide-alkyne cycloaddition, catalyzed by copper(I), is a pivotal reaction for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This "click chemistry" approach provides a versatile and efficient pathway for the development of triazole derivatives with a broad spectrum of biological activities (Kaushik et al., 2019).

Proton-Conducting Polymeric Membranes

1,2,4-Triazole derivatives have shown promise in the development of proton-conducting fuel cell membranes. These materials, based on 1H-1,2,4-triazole and its polymers, offer improved thermal stability, electrochemical stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. The unique properties of 1,2,4-triazoles and their derivatives make them suitable for creating heat-resistant, electrochemically stable, and mechanically strong membranes with potential applications in energy and chemistry (Prozorova & Pozdnyakov, 2023).

Antibacterial Activity Against Staphylococcus aureus

Recent research has highlighted the potential of 1,2,3-triazole and 1,2,4-triazole-containing hybrids as effective agents against Staphylococcus aureus, a major bacterial pathogen. These compounds, acting as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial proteins, offer new avenues for the development of antibacterial agents capable of combating drug-resistant strains. The clinical use of triazole-cephalosporin and triazole-oxazolidinone hybrids for treating bacterial infections underscores the therapeutic potential of these hybrids (Li & Zhang, 2021).

properties

IUPAC Name

N-(oxan-4-ylmethyl)-4-(1,2,4-triazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-14(18-11-15-10-17-18)4-2-13(1)16-9-12-5-7-19-8-6-12/h1-4,10-12,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPQPCYKTYBQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=CC=C(C=C2)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline
Reactant of Route 3
Reactant of Route 3
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline
Reactant of Route 4
Reactant of Route 4
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline
Reactant of Route 5
Reactant of Route 5
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline
Reactant of Route 6
Reactant of Route 6
N-(oxan-4-ylmethyl)-4-(1H-1,2,4-triazol-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.